molecular formula C11H11N3O3S B5823181 {[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No. B5823181
M. Wt: 265.29 g/mol
InChI Key: RLNFPEOJAMKEBH-UHFFFAOYSA-N
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Description

{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid, commonly known as MPTA, is a chemical compound that has gained attention in the field of scientific research due to its potential pharmacological properties. MPTA belongs to the class of thioacetate derivatives and has a molecular formula of C11H11N3O2S.

Scientific Research Applications

Synthesis and Properties

  • A series of novel 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts were synthesized. The synthesis involved interaction with various organic, inorganic basics, and salts in alcoholic or aqueous media. The structure of these compounds was confirmed by modern physical-chemical analysis methods, highlighting their potential for manufacturing new native drugs (Safonov et al., 2017).

Physicochemical and Toxicological Characteristics

  • The study on 16 new derivatives of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids revealed their physicochemical constants and confirmed their structures through elemental analysis and spectroscopy. The acute toxicity study classified these compounds as practically non-toxic or low-toxic, suggesting their safety for potential medicinal applications (Salionov, 2015).

Medicinal Chemistry and Drug Synthesis

  • The synthesis of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers was carried out to search for biologically active substances. These compounds, as a class, have shown potential antitumor, antiinflammatory, and antioxidant pharmacological activities, suggesting their significance in medicinal chemistry (Sameluk & Kaplaushenko, 2015).

Pharmacokinetics and Metabolism

  • A study on the metabolism of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate highlighted the structure of the main metabolite through chromatography and mass spectrometry. The study found that methylation of the active substance during metabolism formed a specific cation, providing insights into the pharmacokinetics of this class of compounds (Varynskyi & Kaplaushenko, 2020).

Pharmacological Applications and Drug Discovery

  • Some derivatives of 1,2,4-triazole were synthesized and their binding properties on endothelin receptors were studied. Certain compounds showed affinity in the micromolar range, indicating their potential as ligands for human ET(A) and ET(B) receptors, and hence their relevance in drug discovery processes (Salerno et al., 2007).

properties

IUPAC Name

2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-17-8-5-3-2-4-7(8)10-12-11(14-13-10)18-6-9(15)16/h2-5H,6H2,1H3,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNFPEOJAMKEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

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